![molecular formula C14H12F2 B1332406 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene CAS No. 458-76-4](/img/structure/B1332406.png)

1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

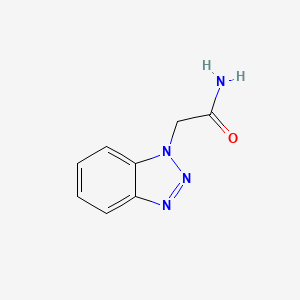

“1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene” is an organic compound with the linear formula C14H12F2 . It is used as an intermediate in organic synthesis .

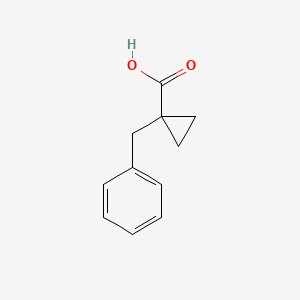

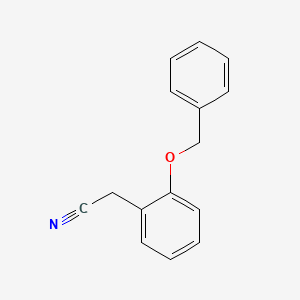

Molecular Structure Analysis

The molecular structure of “1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene” consists of a benzene ring with a fluorine atom and a 2-(4-fluorophenyl)ethyl group attached to it .

Physical And Chemical Properties Analysis

“1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene” has a molecular weight of 218.242 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 268.9±20.0 °C at 760 mmHg, and a flash point of 96.3±9.6 °C . It has no H bond acceptors or donors, and three freely rotating bonds .

Aplicaciones Científicas De Investigación

Photoalignment Agent

1,2-Bis(4-fluorophenyl)ethane is used as a photoalignment agent in the production of optical and electrochemical devices. This compound helps in achieving high yields of alicyclic oriented functional groups, which are crucial for the performance of these devices .

Proteomics Research

This compound is also utilized in proteomics research as a specialty product. Proteomics is the large-scale study of proteins, particularly their structures and functions .

Photophysical Study

In photophysical studies, 1,2-Bis(4-fluorophenyl)ethane has been used as an experimental vehicle. These studies are essential for understanding the behavior of molecules under light exposure .

Oxidative Reactions

Due to its high reactivity with oxygen, this compound can undergo rapid oxidation to form sulfoxide, which is an important reaction in various chemical processes .

Mecanismo De Acción

Target of Action

The primary targets of 1,2-Bis(4-fluorophenyl)ethane are insect vectors , particularly the Aedes aegypti mosquitoes . These mosquitoes are major vectors of diseases such as Dengue, Zika, yellow fever, and Chikungunya . The compound acts as an insecticide, affecting the physiological functions of these insects .

Mode of Action

1,2-Bis(4-fluorophenyl)ethane interacts with its targets by causing a rapid knockdown effect . This is achieved through the alteration of the physiochemical properties and bioavailability of the compound, which is influenced by the incorporation of fluorine . This indicates a distinct mechanism of action from that of pyrethroids or DDT .

Pharmacokinetics

The compound’s rapid knockdown effect suggests that it may have high bioavailability .

Result of Action

The primary result of the action of 1,2-Bis(4-fluorophenyl)ethane is the rapid knockdown of insect vectors, particularly Aedes aegypti mosquitoes . This effect is achieved without prolonging the opening of mosquito sodium channels . The compound also elicits spatial repellency at low concentrations .

Action Environment

Propiedades

IUPAC Name |

1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRSXVQXDHTFMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341472 |

Source

|

| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

CAS RN |

458-76-4 |

Source

|

| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes the structure of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione unique?

A1: The crystal structure of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione reveals several interesting features. Firstly, it adopts an s-trans conformation across the dicarbonyl unit, confirmed by the O—C—C—O torsion angle of −110.65 (12)°. [] Secondly, the central C—C bond connecting the carbonyl groups is unusually long at 1.536 (2) Å. This elongation is likely a result of minimizing repulsive interactions between the electronegative oxygen atoms, thereby increasing the O⋯O distance to 3.1867 (12) Å. This allows for better orbital overlap between the diketone system and the π systems of the adjacent benzene rings. []

Q2: How does the presence of a hydroxyl group in the C2 moiety of platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)alkanol ligands impact their activity?

A2: Introducing a hydroxyl group at the C2 position in platinum(II) complexes with 1,2-diamino-1-(4-fluorophenyl)alkanol ligands significantly influences their pharmacological properties. This modification enhances water solubility and reduces lipophilicity, making the complexes more pharmacokinetically favorable. [] Interestingly, the configuration of the hydroxyl group (R,R/S,S) seems to play a role in cellular uptake and activity, suggesting a potential carrier-mediated mechanism. Notably, the threo isomers of these complexes demonstrate low cross-resistance to cisplatin and exhibit higher potency against lymphoma cell lines. [] This highlights the importance of structural modifications in influencing the activity and selectivity of platinum-based anticancer agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

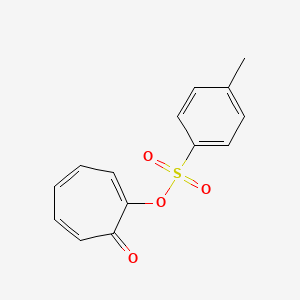

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)